molecular formula C27H22FN3O4 B2955528 3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866809-60-1

3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2955528
CAS No.: 866809-60-1
M. Wt: 471.488
InChI Key: OBKFGEIYYQJLEF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex, polycyclic organic compound offered for early-stage chemical and pharmacological research. This molecule features a fused heteroaromatic system combining pyrazole and quinoline moieties, linked by a [1,4]dioxine ring and substituted with 3,4-dimethoxyphenyl and 2-fluorobenzyl groups . Such structural motifs are common in the development of novel bioactive molecules and are frequently investigated for their potential interactions with the central nervous system . The presence of multiple oxygen and nitrogen atoms in its core structure suggests potential for diverse molecular interactions, making it a compound of interest for exploring new chemical spaces in medicinal chemistry. The 3,4-dimethoxyphenyl substituent is a common pharmacophore found in various compounds with documented biological activity . This product is provided as a rare chemical for research and development purposes, and buyers are responsible for confirming its identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

14-(3,4-dimethoxyphenyl)-17-[(2-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O4/c1-32-22-8-7-16(11-23(22)33-2)26-19-15-31(14-17-5-3-4-6-20(17)28)21-13-25-24(34-9-10-35-25)12-18(21)27(19)30-29-26/h3-8,11-13,15H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKFGEIYYQJLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The presence of the 2-fluorobenzyl and 3,4-dimethoxyphenyl groups are crucial for its biological activity. Various synthetic routes have been explored to optimize yield and purity, including the use of fluorinated reagents to introduce the fluorobenzyl moiety effectively.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on pyrazoline derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae . The introduction of electron-donating groups like -OCH₃ enhances antimicrobial efficacy due to increased electron density on the aromatic rings, facilitating interaction with microbial cell membranes .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazoloquinoline derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, derivatives similar to our compound have been reported to inhibit tumor growth in various cancer models by disrupting key signaling pathways involved in cell proliferation .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing pyrazoloquinoline frameworks have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses . This suggests that our compound may possess similar properties worth exploring.

Case Studies

  • Antimicrobial Efficacy : A study investigated a series of pyrazoline derivatives against multiple pathogens. Compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts. The study measured Minimum Inhibitory Concentrations (MICs) demonstrating that modifications at the 3-position significantly improved efficacy .
  • Antitumor Activity : In vitro assays on cancer cell lines demonstrated that certain pyrazoloquinolines led to a reduction in cell viability and induced apoptosis through mitochondrial pathways. The presence of methoxy groups was correlated with increased cytotoxicity .

Data Table: Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntimicrobialPyrazoline derivatives with methoxy groupsInhibition of Staphylococcus aureus
AntitumorPyrazoloquinoline derivativesInduction of apoptosis
Anti-inflammatorySimilar pyrazoloquinolinesInhibition of COX/LOX

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are critically influenced by substituent positioning and functional groups. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups LogP (Calculated) Biological/Pharmacological Notes
3-(3,4-Dimethylphenyl)-5-(4-Fluorobenzyl)-8,9-Dihydro-5H-[1,4]Dioxino[2,3-g]Pyrazolo[4,3-c]Quinoline 3,4-Dimethylphenyl (position 3); 4-Fluorobenzyl (position 5) 439.49 Methyl (electron-donating), Fluorobenzyl 4.2 Reduced polarity vs. methoxy analogue; potential lower solubility in aqueous media.
3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole 3,4-Dimethoxyphenyl (position 3); 2-Fluorophenyl (position 5) 378.42 Methoxy, Fluorophenyl, Pyrazole core 3.8 High binding affinity in silico to COX-2 (ΔG = -9.2 kcal/mol); dihydro-pyrazole core limits planar rigidity vs. fused tricyclic systems.
3-(4-Ethoxyphenyl)-7,8-Dimethoxy-5-[(3-Methoxyphenyl)Methyl]Pyrazolo[4,3-c]Quinoline 4-Ethoxyphenyl (position 3); 3-Methoxybenzyl (position 5) 469.50 Ethoxy, Methoxybenzyl 4.5 Increased lipophilicity enhances blood-brain barrier penetration; higher molecular weight may reduce oral bioavailability.
4-{9-Chloro-3,4-Dihydro-2H-Pyrano[3,2-c]Quinolin-5-Yl}Benzonitrile Chloro (position 9); Benzonitrile (position 4) 331.81 Chloro, Nitrile 3.1 Pyrano-quinoline core lacks pyrazole ring; nitrile group enhances electrophilicity for covalent target binding.

Physicochemical and Pharmacokinetic Insights

  • Methoxy vs. Methyl Substituents: The dimethoxyphenyl group in the target compound increases polarity (vs.
  • Fluorine Positioning : The 2-fluorobenzyl group (target) creates steric hindrance compared to 4-fluorobenzyl (), altering receptor-binding kinetics. Ortho-substitution may enhance metabolic stability by shielding the benzyl group from oxidative enzymes .
  • Core Heterocycles: Fused pyrazoloquinoline-dioxane systems (target) offer greater conformational rigidity than dihydro-pyrazoles () or pyrano-quinolines (), favoring selective interactions with planar binding pockets (e.g., kinase ATP sites) .

Q & A

Q. What are the key synthetic routes and reaction optimization strategies for preparing the fused pyrazoloquinoline core of this compound?

The core structure can be synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, intermediates like pyrazolo[4,3-c]quinolines are often prepared using aromatic aldehydes and heterocyclic amines under reflux in DMF (2–3 hours), followed by functionalization with acyl chlorides (e.g., furoyl chloride) to introduce substituents . Optimization includes adjusting solvent polarity (DMF vs. ethanol) and reaction time to improve yields. Characterization via 1H^1H/13C^{13}C NMR, IR, and ESI-MS is critical to confirm intermediate structures .

Q. How can spectroscopic methods (NMR, IR, MS) be systematically applied to validate the structure of this compound?

  • NMR : Analyze aromatic proton splitting patterns to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm for -OCH3_3, fluorobenzyl protons at δ 7.3–7.6 ppm) .
  • IR : Look for carbonyl stretches (~1650–1700 cm1^{-1}) in the dioxane ring and pyrazole C-N stretches (~1500 cm1^{-1}) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns to rule out byproducts .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectral data be resolved during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism in fluorobenzyl groups) or solvent-dependent shifts. For example:

  • Compare experimental 1H^1H NMR data (e.g., δ 2.98–3.09 ppm for CH2_2 groups in dihydroquinoline systems) with DFT-calculated chemical shifts .
  • Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals in the pyrazoloquinoline core .
  • Cross-validate with elemental analysis (e.g., %C, %H deviations ≤0.3% indicate purity) .

Q. What strategies enable regioselective functionalization of the quinoline and pyrazole moieties?

  • Electrophilic substitution : Activate the quinoline ring via electron-donating groups (e.g., -OCH3_3) to direct halogenation or nitration at specific positions .
  • Palladium-catalyzed coupling : Introduce aryl/alkyl groups using Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, the fluorobenzyl group can be added via a benzylation step using 2-fluorobenzyl chloride under basic conditions .
  • Reductive cyclization : Employ CO surrogates (e.g., formic acid) in Pd-catalyzed reactions to form fused rings without generating gaseous byproducts .

Q. How do steric and electronic effects of the 3,4-dimethoxyphenyl and 2-fluorobenzyl groups influence reactivity and biological activity?

  • Steric effects : The bulky dimethoxyphenyl group may hinder nucleophilic attack at the pyrazole C-3 position, favoring reactions at the quinoline C-8 position .
  • Electronic effects : The electron-withdrawing fluorine atom on the benzyl group increases the electrophilicity of adjacent carbons, enhancing interactions with biological targets (e.g., kinase ATP-binding pockets) . Computational studies (e.g., DFT or molecular docking) can quantify these effects .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment and impurity profiling?

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate diastereomers or regioisomers. Monitor for common impurities like dehalogenated byproducts .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., in the dioxane ring) via single-crystal analysis .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Solvent selection : Replace DMF with ethanol or ethyl acetate for easier post-reaction workup .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) to reduce metal leaching in cross-coupling steps .

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